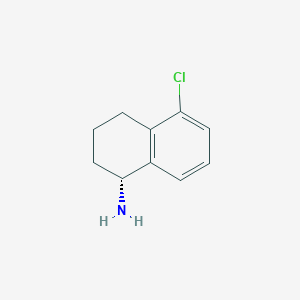

(R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Scientific Research Applications

Stereoselective Synthesis

- Stereoselective Reduction for Bioactive Compounds: (R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine serves as an important synthetic intermediate in the production of bioactive compounds. It undergoes acylation and reduction processes to produce aminonaphthyl ketones, which are further reduced to yield aminonaphthyl alcohols, mainly in the cis-form. This process showcases the compound's role in generating key intermediates for further chemical synthesis (Men Wei-dong, 2013).

Large-Scale Synthesis

- Development of Stereoselective Processes: Research details the development of a multikilogram-scale, stereoselective synthesis process for (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, demonstrating the scalability of syntheses involving this compound. This highlights its significance in industrial-scale chemical production (Z. Han et al., 2007).

Pharmacological Applications

- Retinoid X Receptor-Selective Retinoids: The compound has been involved in the synthesis of novel retinoid X receptor-selective retinoids, which are evaluated for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). This illustrates its utility in the development of therapeutic agents targeting specific nuclear receptors (M. Faul et al., 2001).

Chemical Properties and Reactions

- Atropisomeric Relationships in Thiazolidinones and Benzothiazepinones: The synthesis of 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones from 5,6,7,8-tetrahydronaphthalen-1-amine showcases the compound's versatility in forming diverse heterocyclic compounds. The study also explores the atropisomeric phenomenon, contributing to the understanding of stereochemistry in chemical synthesis (Bruna B. Drawanz et al., 2017).

Material Science Applications

- Photostabilizing Efficiency in Polymer Matrices: The research into adducts of 1,8-naphthaleneimide and hindered amine stabilizers, including derivatives of this compound, in photostabilizing polymer matrices demonstrates its potential in enhancing material durability against photodegradation. This application signifies the compound's role in improving the longevity of polymer-based products (Š. Chmela et al., 1999).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNOKRDWQNPAID-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)

![2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2721818.png)